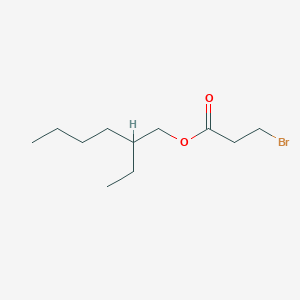![molecular formula C18H28N2O4 B14736381 2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate CAS No. 6267-92-1](/img/structure/B14736381.png)
2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate is a synthetic organic compound with a complex structure It is characterized by the presence of two methyl(propan-2-yl)amino groups attached to a benzene ring, with diacetate groups at the 1,4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate typically involves multiple steps. One common method includes the initial formation of the benzene ring with the desired substituents, followed by the introduction of the methyl(propan-2-yl)amino groups. The final step involves the acetylation of the hydroxyl groups to form the diacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(methyl-propan-2-yl-amino)cyclohexa-2,5-diene-1,4-dione: This compound has a similar structure but differs in the presence of a cyclohexa-diene ring instead of a benzene ring.
Uniqueness
2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
6267-92-1 |
|---|---|
Formule moléculaire |
C18H28N2O4 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
[4-acetyloxy-2,5-bis[methyl(propan-2-yl)amino]phenyl] acetate |
InChI |
InChI=1S/C18H28N2O4/c1-11(2)19(7)15-9-18(24-14(6)22)16(20(8)12(3)4)10-17(15)23-13(5)21/h9-12H,1-8H3 |
Clé InChI |
GORMDXHTXSBKIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)C1=CC(=C(C=C1OC(=O)C)N(C)C(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


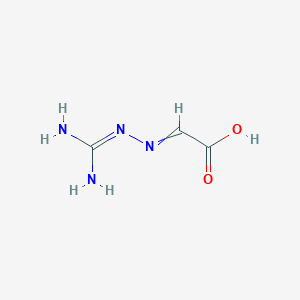
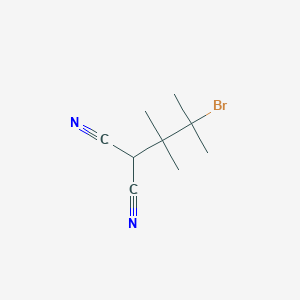

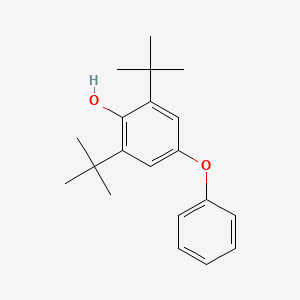
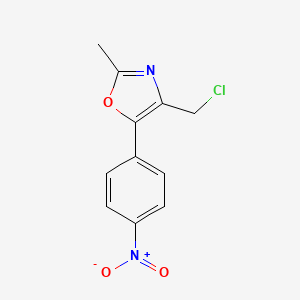
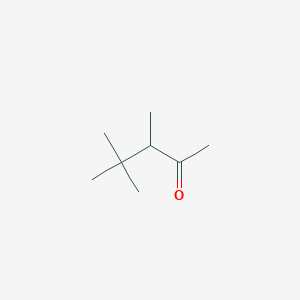
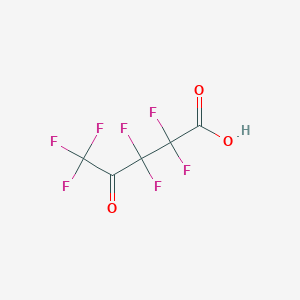
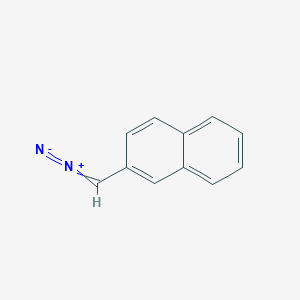
phosphaniumolate](/img/structure/B14736337.png)
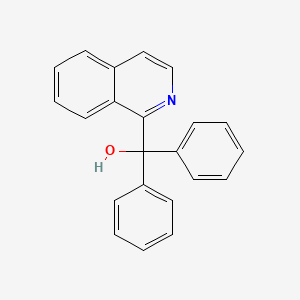
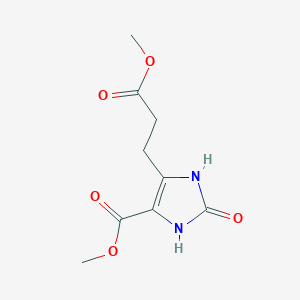
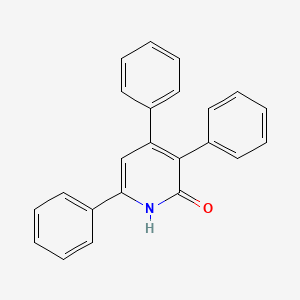
![Bicyclo[3.2.1]oct-6-ene](/img/structure/B14736362.png)
